

# Halauxifen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

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#### Introduction

Halauxifen, and its more commonly formulated methyl ester, halauxifen-methyl, represent a significant advancement in synthetic auxin herbicides. As the first member of the arylpicolinate class, it offers a novel solution for the post-emergent control of a wide range of broadleaf weeds, including those resistant to other herbicide groups, particularly in cereal crops. This technical guide provides an in-depth overview of the chemical and physical properties of halauxifen and halauxifen-methyl, its molecular mode of action, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, weed science, and drug development.

### **Chemical Structure and Identification**

**Halauxifen**-methyl is the pro-herbicide, which is rapidly converted to the active form, **halauxifen** (the carboxylic acid), within the target plant. The structural difference lies in the methyl ester group at the C2 position of the pyridine ring.

Table 1: Chemical Identification of Halauxifen and Halauxifen-methyl



Identifier	Halauxifen	Halauxifen-methyl
IUPAC Name	4-amino-3-chloro-6-(4-chloro- 2-fluoro-3- methoxyphenyl)pyridine-2- carboxylic acid[1][2]	methyl 4-amino-3-chloro-6-(4- chloro-2-fluoro-3- methoxyphenyl)pyridine-2- carboxylate[3][4]
CAS Number	943832-60-8[1]	943831-98-9
Molecular Formula	C13H9Cl2FN2O3	C14H11Cl2FN2O3
Molecular Weight	343.13 g/mol	345.15 g/mol
Chemical Structure	<b>≥</b> alt text	☑alt text

## **Physicochemical Properties**

The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and application method. **Halauxifen**-methyl is a white, powdery solid with very low solubility in water.

Table 2: Physicochemical Properties of Halauxifen and Halauxifen-methyl

Melting Point (°C)Not available $145.5$ Boiling Point (°C)Not availableDecomposes before boilingVapor Pressure $1.5 \times 10^{-5}$ mPa (20 °C) $/ 1.1 \times 10^{-10}$ mmHg (25°C)Henry's Law Constant (Pa m³ mol-1)Not available $1.22 \times 10^{-6}$ (pH 7, 25 °C)Dissociation Constant (pKa)Not available $2.84$ (20 °C)	Property	Halauxifen	Halauxifen-methyl	Source(s)
Boiling Point (°C)Not availableboilingVapor Pressure $1.5 \times 10^{-5}$ mPa (20 °C) / $1.1 \times 10^{-10}$ mmHg (25°C)Henry's Law Constant (Pa m³ mol-¹)Not available $1.22 \times 10^{-6}$ (pH 7, 25 °C)Dissociation ConstantNot available $2.84$ (20 °C)	Melting Point (°C)	Not available	145.5	
Vapor Pressure $ \begin{array}{c} 1.5 \times 10^{-5} \text{ mPa (20} \\ ^{\circ}\text{C)} \end{array} $ $ \begin{array}{c} ^{\circ}\text{C)} / 1.1 \times 10^{-10} \\ \text{mmHg (25°C)} \end{array} $ Henry's Law Constant (Pa m³ mol $^{-1}$ ) Not available $ \begin{array}{c} 1.22 \times 10^{-6} \text{ (pH 7, 25} \\ ^{\circ}\text{C)} \end{array} $ Dissociation Constant Not available $ \begin{array}{c} 2.84 \text{ (20 °C)} \end{array} $	Boiling Point (°C)	Not available	·	
(Pa m³ mol <sup>-1</sup> ) °C)  Dissociation Constant  Not available  2.84 (20 °C)	Vapor Pressure	•	°C) / 1.1 x 10 <sup>-10</sup>	·
Not available 2.84 (20 °C)	-	Not available		•
		Not available	2.84 (20 °C)	-



Table 3: Solubility of **Halauxifen** and **Halauxifen**-methyl

Solvent	Solubility (at 20°C)	Source(s)
Halauxifen in Water	3070 mg/L (pH 7)	
Halauxifen-methyl in Water	1.67 mg/L (pH 7)	
Halauxifen-methyl in Organic Solvents	Acetone: >250 g/L	
Methanol: 38.1 g/L		_
Xylene: 9.13 g/L	_	

## **Mode of Action: Synthetic Auxin Pathway**

**Halauxifen**-methyl is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide. Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), acting as a synthetic auxin.

Upon absorption by the leaves and roots, **halauxifen**-methyl is rapidly de-esterified to its active form, **halauxifen** acid. **Halauxifen** then binds to the TIR1/AFB family of auxin co-receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the massive and uncontrolled transcription of auxin-responsive genes. This deregulation of gene expression disrupts numerous growth processes, culminating in an overproduction of ethylene and abscisic acid (ABA). The hormonal imbalance causes symptoms such as epinasty, twisted stems, cessation of growth, and ultimately, plant death.





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Caption: Signaling pathway of halauxifen-methyl in a susceptible plant.

# Experimental Protocols Synthesis of Halauxifen-methyl

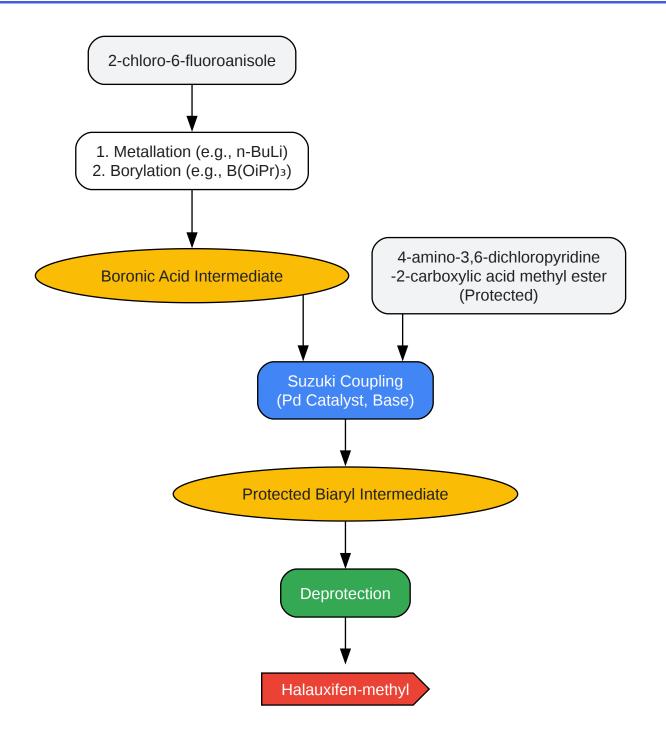
The commercial synthesis of **halauxifen**-methyl often involves a cross-coupling strategy to generate the core biaryl system. A representative method is the Suzuki-Miyaura coupling reaction. The general workflow begins with the preparation of a boronic acid intermediate from 2-chloro-6-fluoroanisole, which is then coupled with a substituted pyridine derivative.

Disclaimer: The following is a generalized workflow and not a detailed, replicable laboratory protocol. Specific reagents, catalysts, solvents, and reaction conditions are proprietary and would require optimization.

#### General Workflow:

- Metallation and Borylation: 2-chloro-6-fluoroanisole is treated with a strong base (e.g., n-butyllithium) followed by a borate ester (e.g., triisopropyl borate) to form the corresponding boronic acid or ester intermediate.
- Suzuki Coupling: The boronic acid intermediate is coupled with a protected 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub> or CsF).
- Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, **halauxifen**-methyl.





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